molecular formula C12H10N2O2S B184694 N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide CAS No. 91973-74-9

N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide

Cat. No.: B184694
CAS No.: 91973-74-9
M. Wt: 246.29 g/mol
InChI Key: UPSVWABECCOHRT-UHFFFAOYSA-N
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Description

N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide typically involves the reaction of 4-formylthiazole with phenylacetamide under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenylacetamide, followed by the addition of 4-formylthiazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: N-(4-carboxy-1,3-thiazol-2-yl)-N-phenylacetamide.

    Reduction: N-(4-hydroxymethyl-1,3-thiazol-2-yl)-N-phenylacetamide.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide can be compared with other thiazole derivatives, such as:

  • N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide
  • N-(4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Uniqueness:

  • This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its formyl group allows for further functionalization, while the phenylacetamide moiety enhances its potential as a bioactive compound .

Comparison with Similar Compounds

  • N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group, which can alter its chemical and biological properties.
  • N-(4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide: Contains a trifluoromethyl group, which can significantly impact its reactivity and potential applications.

Properties

IUPAC Name

N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c1-9(16)14(11-5-3-2-4-6-11)12-13-10(7-15)8-17-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSVWABECCOHRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)C2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357254
Record name N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91973-74-9
Record name N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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